硝酸;镨

描述

Praseodymium nitrate is produced from ores rich in rare earth metals. Dissolving the ores in nitric acid yields solutions of rare earth nitrates, which can be separated by solvent extraction, isolated into individual rare earth metals, and purified .

Synthesis Analysis

Praseodymium (III), along with dysprosium (III) and yttrium (III), can be recovered from aqueous nitrate solutions using hydrogenated Dowex 50WX8 resin . The sorption efficiency of metal ions under the investigated conditions decreased with increasing nitric acid concentration from 0.50 to 3.0 M .

Molecular Structure Analysis

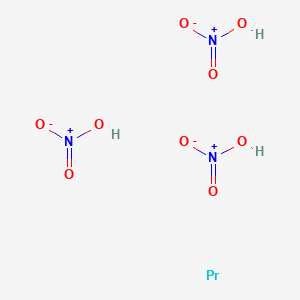

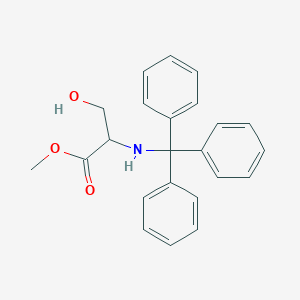

The molecular formula of praseodymium nitrate pentahydrate is H10N3O14Pr . The molecular weight is 417.00 g/mol . The molecular formula of praseodymium(3+) salt (3:1) is H3N3O9Pr . The molecular weight is 329.95 g/mol .

Chemical Reactions Analysis

Praseodymium tetrafluoride, a product of a reaction involving praseodymium, is a strong oxidizer that vigorously reacts with nitric acid . In another study, the recovery of praseodymium (III) from the loaded resin was achieved with 1.0 M citric acid at pH=3 and found to be 58.0% .

Physical And Chemical Properties Analysis

Praseodymium nitrate pentahydrate has a molecular weight of 417.00 g/mol, a hydrogen bond donor count of 5, and a hydrogen bond acceptor count of 14 . Praseodymium(3+) salt (3:1) has a molecular weight of 329.95 g/mol, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 9 .

科学研究应用

氧化镨检测:一项研究展示了使用硝酸与高氯酸结合溶解样品以确定空气中镨浓度的用途,使用电感耦合等离子体质谱。该方法被证明在消除氟干扰方面有效,并提供了准确的氧化镨浓度测量 (张丽芬,2014)。

分光光度法测定:研究已经探索了使用紫外-可见光谱结合化学计量学数据处理同时测定复杂混合物中包括镨在内的稀土元素的用途。这种方法对于危险生产过程中的在线监测很有价值 (O. 罗迪奥诺娃,T. 蒂霍米罗娃,A. 波梅兰采夫,2015)。

镨(III)的溶剂萃取:研究已经调查了使用有机磷萃取剂从酸性硝酸盐介质中萃取镨(III)。本研究提供了对工业过程中镨的有效萃取和回收的见解 (N. 潘达,N. 德维,S. 米什拉,2014)。

燃料电池的电催化剂:氧化镨 (Pr6O11) 被认为是氧还原反应的潜在电催化剂。关于浸入二氧化铈骨架的硝酸镨的研究显示了增强固体氧化物燃料电池性能的有希望的结果 (C. 尼科莱特,奥雷连·弗卢拉,V. 维布胡,A. 鲁吉耶,J. 巴萨特,J. 格雷尼尔,2016)。

从永磁体浸出液中回收:一项研究重点关注使用三辛基氧化膦作为硝酸中的萃取剂从永磁体浸出液中回收钕和镨。本研究对于从废料中回收稀土元素非常重要 (奉祖罗,P. 孙,成永卓,2020)。

镧系元素氮化物-氧化物:对五价镧系元素氮化物-氧化物(如 NPrO 和 NPrO- 配合物)的研究揭示了对镧系元素中较高氧化态化学性质的新见解。这些化合物具有 Pr≡N 三键和 Pr=O 双键,扩展了我们对镨化学性质的理解 (胡淑贤,简文建,苏静,吴璇,李军,周明飞,2017)。

安全和危害

未来方向

Future work in the field of praseodymium recovery is directed towards achieving efficient and selective recovery to overcome the increasingly critical supply problems . The importance of investigating new ionic liquid chemistries, as well as the effect of other metal impurities in the ionic liquid on the deposit composition or the stability of the ionic liquids are discussed .

属性

IUPAC Name |

nitric acid;praseodymium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3HNO3.Pr/c3*2-1(3)4;/h3*(H,2,3,4); | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPKQKCLMYOPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3N3O9Pr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60920538 | |

| Record name | Nitric acid--praseodymium (3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Nitric acid, praseodymium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Nitric acid, praseodymium(3+) salt (3:1) | |

CAS RN |

10361-80-5, 104333-83-7 | |

| Record name | Praseodymium(III) nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, praseodymium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid--praseodymium (3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Praseodymium(III) nitrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ73FSY2NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,8-Dichloropyrazino[2,3-d]pyridazine](/img/structure/B82115.png)

![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)